1-Iodyl-4-(trifluoromethyl)benzene
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Overview
Description
1-Iodyl-4-(trifluoromethyl)benzene, also known as 4-iodobenzotrifluoride, is an organic compound with the molecular formula C7H4F3I. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring. This compound is notable for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodyl-4-(trifluoromethyl)benzene can be synthesized through several methods:
Diazotization and Iodination: One common method involves the diazotization of 4-aminotrifluoromethylbenzene followed by iodination.
Direct Iodination: Another method involves the direct iodination of trifluoromethylbenzene using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above methods to ensure scalability and cost-effectiveness. The choice of method depends on factors such as raw material availability, environmental considerations, and desired purity of the final product .
Chemical Reactions Analysis
1-Iodyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form iodyl derivatives or reduced to form iodide derivatives.
Coupling Reactions: It can undergo coupling reactions such as the Mizoroki-Heck reaction and the Sonogashira coupling, forming various substituted benzene derivatives.
Major Products Formed:
- Substituted benzene derivatives
- Iodyl and iodide derivatives
- Coupled products with various functional groups
Scientific Research Applications
1-Iodyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. For example, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds, while the trifluoromethyl group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
1-Iodyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which further enhance its reactivity and stability.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene: The presence of a nitro group introduces additional reactivity, making it useful in different synthetic applications.
1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene: The ethynyl group provides unique reactivity, allowing for the formation of various substituted benzene derivatives.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its trifluoromethyl group imparts special properties, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
920757-30-8 |
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Molecular Formula |
C7H4F3IO2 |
Molecular Weight |
304.00 g/mol |
IUPAC Name |
1-iodyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F3IO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H |
InChI Key |
VRWSWCNPSWMCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)I(=O)=O |
Origin of Product |
United States |
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